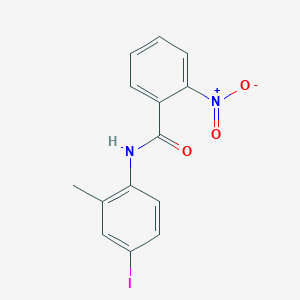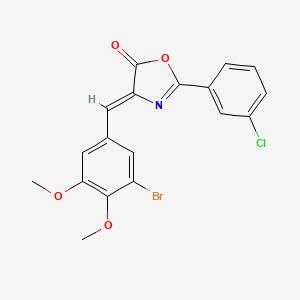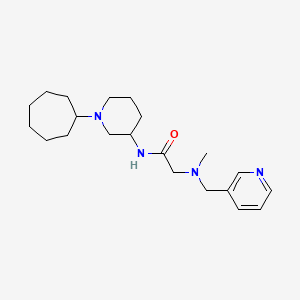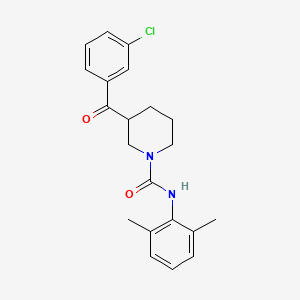![molecular formula C14H15NO3 B6056314 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)
2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one, also known as MAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MAC is a cyclic enaminone that has been found to possess interesting biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one is not fully understood, but it is thought to involve the formation of a complex with metal ions or enzymes. This complexation can lead to changes in the activity or conformation of the metal ion or enzyme, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to exhibit fluorescence in the presence of certain metal ions, making it a potential tool for the detection of these ions in biological systems. 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one is its potential as a fluorescent probe for the detection of metal ions in biological systems. This could be useful for a variety of research applications, including the study of metal ion homeostasis in cells. However, one limitation of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one. For example, further studies could be conducted to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research could be conducted to better understand its mechanism of action and to identify other enzymes or proteins that it may interact with. Finally, research could be conducted to explore the potential therapeutic applications of 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one, particularly in the treatment of neurological disorders.
Méthodes De Synthèse
2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one can be synthesized through a multi-step process that involves the reaction of 2-methoxyaniline with 2-cyclopenten-1-one in the presence of acetic anhydride and a catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one.
Applications De Recherche Scientifique
2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for the detection of metal ions in biological systems. 2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one has also been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
1-[2-hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(16)14-11(7-8-12(14)17)15-10-5-3-4-6-13(10)18-2/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLJODMMSTYIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCC1=NC2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)


![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)

![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)


![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)

![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)